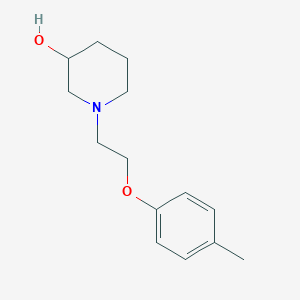

1-(2-(P-tolyloxy)ethyl)piperidin-3-ol

Description

1-(2-(p-Tolyloxy)ethyl)piperidin-3-ol is a piperidine derivative featuring a p-tolyloxyethyl substituent attached to the piperidine ring at the nitrogen atom, with a hydroxyl group at the 3-position. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl group) and lipophilicity (from the p-tolyloxyethyl chain).

Propriétés

Formule moléculaire |

C14H21NO2 |

|---|---|

Poids moléculaire |

235.32 g/mol |

Nom IUPAC |

1-[2-(4-methylphenoxy)ethyl]piperidin-3-ol |

InChI |

InChI=1S/C14H21NO2/c1-12-4-6-14(7-5-12)17-10-9-15-8-2-3-13(16)11-15/h4-7,13,16H,2-3,8-11H2,1H3 |

Clé InChI |

WNDCTCWRSLRIIQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)OCCN2CCCC(C2)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-(P-tolyloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-(P-tolyloxy)ethyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Formation of 1-(2-(P-tolyloxy)ethyl)piperidin-3-one.

Reduction: Formation of 1-(2-(P-tolyloxy)ethyl)piperidin-3-amine.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(2-(P-tolyloxy)ethyl)piperidin-3-ol is a piperidine derivative with a piperidine ring substituted with a 2-(P-tolyloxy)ethyl group and a hydroxyl group at the 3-position. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

1-(2-(P-tolyloxy)ethyl)piperidin-3-ol has several scientific research applications:

Chemistry It can be used as a building block in the synthesis of more complex molecules. The synthesis of 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol can be achieved through the reaction of piperidine with 2-(P-tolyloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, and the resulting intermediate is then subjected to hydrolysis to yield the final product.

Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties. The mechanism of action of 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways and may exert its effects by binding to receptors or enzymes, thereby modulating their activity. In antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Medicine It is investigated for potential use in drug development, particularly in the design of new pharmaceuticals. Research indicates that derivatives of piperidine, including this compound, exhibit significant activity at various neurotransmitter receptors. Specifically, it has been studied for its interactions with the Dopamine D3 Receptor (D3R), demonstrating agonistic properties, which suggests potential applications in treating disorders like schizophrenia or Parkinson's disease.

Industry It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis. Industrial production of this compound may involve large-scale synthesis using continuous flow reactors, which allows for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions

1-(2-(P-tolyloxy)ethyl)piperidin-3-ol undergoes various chemical reactions:

- Oxidation The hydroxyl group at the 3-position can be oxidized to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of 1-(2-(P-tolyloxy)ethyl)piperidin-3-one.

- Reduction The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride and sodium borohydride, resulting in the formation of 1-(2-(P-tolyloxy)ethyl)piperidin-3-amine.

- Substitution The piperidine ring can undergo nucleophilic substitution reactions, often involving reagents like sodium hydride and alkyl halides, leading to various substituted piperidine derivatives depending on the nucleophile used.

| Activity | Result |

|---|---|

| D3R Agonism | EC50 = 710 nM |

| Antimicrobial Activity | Notable in related compounds |

| Cytotoxicity | High in certain cancer cell lines |

Mécanisme D'action

The mechanism of action of 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-(4-Octylphenethyl)piperidin-3-ol (RB-019)

- Structural Differences: RB-019 replaces the p-tolyloxyethyl group with a 4-octylphenethyl chain.

- Biological Activity : RB-019 exhibits 15.0-fold selectivity for SK1 over SK2 , attributed to the hydroxyl group’s position (3-OH) and the phenethyl chain’s interaction with hydrophobic enzyme pockets .

- Pharmacokinetics : Increased lipophilicity may improve tissue penetration but could reduce aqueous solubility, impacting oral bioavailability.

1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol

- Structural Differences: Incorporates a 6-chloroquinoline moiety linked to the piperidine ring, enhancing aromatic stacking interactions.

- Biological Activity : This compound mimics hydroxychloroquine (HCQ) in binding to the SARS-CoV-2 spike protein active site but with an augmented safety profile (lower cardiotoxicity risk) .

Key Data :

Property Value/Outcome Target SARS-CoV-2 spike protein Safety Profile Improved over HCQ/CQ

(3R,4R)-4-(2-(Benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)piperidin-3-ol

- Structural Differences : Features a benzhydryloxyethyl group and a phenylethyl side chain with an exocyclic hydroxyl group.

- Biological Activity: Shows high affinity for monoamine transporters (e.g., dopamine, serotonin), making it a candidate for neuropsychiatric disorders .

- Stereochemical Impact : The (3R,4R) configuration is critical for transporter selectivity, highlighting the role of stereochemistry in bioactivity .

1-(6-Ethoxy-2-(Methylthio)pyrimidin-4-yl)piperidin-3-ol

- Structural Differences : A pyrimidine ring replaces the p-tolyloxyethyl group, introducing hydrogen-bond acceptors (N atoms) and a methylthio substituent.

- Physicochemical Properties :

- Applications : Likely serves as a kinase inhibitor intermediate due to the pyrimidine scaffold’s prevalence in such drugs.

Pharmacokinetic and Physicochemical Comparisons

Key Molecular Properties

| Compound | Rotatable Bonds | Polar Surface Area (Ų) | H-Bond Donors/Acceptors | LogP (Predicted) |

|---|---|---|---|---|

| 1-(2-(p-Tolyloxy)ethyl)piperidin-3-ol | 5 | ~50 | 1 donor, 3 acceptors | ~2.5 |

| RB-019 | 7 | ~50 | 1 donor, 3 acceptors | ~5.0 |

| 1-(6-Chloroquinolin-4-yl)piperidin-3-ol | 4 | ~70 | 1 donor, 5 acceptors | ~3.8 |

Activité Biologique

1-(2-(P-tolyloxy)ethyl)piperidin-3-ol is a compound of interest due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

1-(2-(P-tolyloxy)ethyl)piperidin-3-ol has a piperidine core with a tolyloxyethyl substituent, which contributes to its pharmacological profile. The molecular structure can be represented as follows:

Neuropharmacological Effects

Research indicates that derivatives of piperidine, including 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol, exhibit significant activity at various neurotransmitter receptors. Specifically, it has been studied for its interactions with the Dopamine D3 Receptor (D3R) .

- Dopamine D3 Receptor Agonism : In a study assessing D3R agonists, 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol demonstrated agonistic properties, with an EC50 value indicating effective receptor activation . This suggests potential applications in treating disorders like schizophrenia or Parkinson's disease.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Although specific data on 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol is limited, related piperidine derivatives have shown notable antibacterial and antifungal activities.

Data Tables

| Activity | Result | Reference |

|---|---|---|

| D3R Agonism | EC50 = 710 nM | |

| Antimicrobial Activity | Notable in related compounds | |

| Cytotoxicity | High in certain cancer cell lines |

Study on D3R Agonism

A high-throughput screening identified 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol as a selective D3R agonist. The compound showed no significant activity at the D2 receptor, highlighting its specificity which is crucial for minimizing side effects in therapeutic applications .

Antimicrobial Evaluation

In related studies of piperidine derivatives, compounds similar to 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol exhibited promising results against various bacterial strains. For instance, certain derivatives displayed IC50 values in the low micromolar range against Gram-positive bacteria .

The mechanism by which 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol exerts its biological effects is primarily through receptor modulation. Its interaction with the D3R may influence dopaminergic signaling pathways, potentially leading to therapeutic effects in neurodegenerative and psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.